molecular formula C36H56I2N4 B13735439 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-hexamethylenebis(3-benzyl-9-methyl-, diiodide CAS No. 17747-53-4

3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-hexamethylenebis(3-benzyl-9-methyl-, diiodide

Cat. No.: B13735439
CAS No.: 17747-53-4
M. Wt: 798.7 g/mol
InChI Key: GMZIRHOBDNYARW-UHFFFAOYSA-L
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Description

3-Aza-9-azoniabicyclo(331)nonane, 9,9’-hexamethylenebis(3-benzyl-9-methyl-, diiodide) is a complex organic compound known for its unique bicyclic structure This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives typically involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with various alkyl vinyl ketones and unsaturated aldehydes . The reaction is carried out in methanol in the presence of triethylamine, resulting in the formation of 6-hydroxy-6-methyl-3-azabicyclo(3.3.1)nonane-1-carboxylates as mixtures of stereoisomers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as cyclization and condensation reactions, to achieve the desired bicyclic structure.

Chemical Reactions Analysis

Types of Reactions

3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azabicyclo compounds, which can be further functionalized for specific applications.

Scientific Research Applications

3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for strong binding interactions, which can modulate the activity of the target molecule. For example, the oxidation of alcohols by ABNO involves the formation of a stable nitroxyl radical, which facilitates the transfer of oxygen atoms to the substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives lies in their dual functionality, combining the reactivity of the azabicyclo framework with the versatility of the benzyl and iodine substituents. This makes them valuable intermediates in organic synthesis and potential candidates for drug development.

Properties

CAS No.

17747-53-4

Molecular Formula

C36H56I2N4

Molecular Weight

798.7 g/mol

IUPAC Name

3-benzyl-9-[6-(3-benzyl-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)hexyl]-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonane;diiodide

InChI

InChI=1S/C36H56N4.2HI/c1-39(33-19-13-20-34(39)28-37(27-33)25-31-15-7-5-8-16-31)23-11-3-4-12-24-40(2)35-21-14-22-36(40)30-38(29-35)26-32-17-9-6-10-18-32;;/h5-10,15-18,33-36H,3-4,11-14,19-30H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

GMZIRHOBDNYARW-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(C2CCCC1CN(C2)CC3=CC=CC=C3)CCCCCC[N+]4(C5CCCC4CN(C5)CC6=CC=CC=C6)C.[I-].[I-]

Origin of Product

United States

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